2-Hydrazino-4,5-dimethyl-1,3-thiazole hydrochloride
Overview
Description
2-Hydrazino-4,5-dimethyl-1,3-thiazole hydrochloride is a research chemical . It has a molecular weight of 179.67 and its IUPAC name is this compound . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H9N3S.ClH/c1-3-4(2)9-5(7-3)8-6;/h6H2,1-2H3,(H,7,8);1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a melting point of 169-171 degrees Celsius .Scientific Research Applications
Thiazole Derivatives in Medicinal Chemistry
Thiazole and its derivatives, including 2-hydrazino-4,5-dimethyl-1,3-thiazole hydrochloride, have seen extensive research due to their potential in medicinal chemistry. Thiazole rings serve as core structures in compounds with a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor properties. A substantial body of patented and literature research from 2008 to 2012 demonstrates the therapeutic applications of various thiazole derivatives, highlighting their potential in developing new medications with fewer side effects (Leoni, Locatelli, Morigi, & Rambaldi, 2014).
Synthesis of Pyrazole Heterocycles
Pyrazole derivatives, often synthesized using thiazole compounds as intermediates or components, have a significant role in creating biologically active molecules. These compounds are utilized in medicinal chemistry for their anticancer, analgesic, anti-inflammatory, and antimicrobial properties, among others. The synthesis techniques of pyrazole appended heterocyclic skeletons highlight the versatility of thiazole derivatives in contributing to the development of new therapeutic agents (Dar & Shamsuzzaman, 2015).
Antibacterial Activity
Thiazole derivatives, including those incorporating hydrazino groups, are explored for their antibacterial activity. The unique chemical structure of thiazoles makes them suitable for developing new antibiotics to combat various bacterial infections. This research avenue is critical, given the rising resistance to existing antibacterial agents, underscoring the need for novel drugs (Mohanty et al., 2021).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Properties
IUPAC Name |
(4,5-dimethyl-1,3-thiazol-2-yl)hydrazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S.ClH/c1-3-4(2)9-5(7-3)8-6;/h6H2,1-2H3,(H,7,8);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKWFIFHNPWDLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NN)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673818 | |
Record name | 2-Hydrazinyl-4,5-dimethyl-1,3-thiazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124285-37-6, 128608-50-4 | |
Record name | 2-Hydrazinyl-4,5-dimethyl-1,3-thiazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydrazinyl-4,5-dimethyl-1,3-thiazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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